Product packaging for 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one(Cat. No.:CAS No. 61363-76-6)

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one

Cat. No.: B13116081
CAS No.: 61363-76-6
M. Wt: 128.13 g/mol
InChI Key: QFXBGIRGOZEAMI-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one is a chemical compound for research and experimental use. It belongs to the pyrone family, a class of compounds known to be versatile building blocks (synthons) in organic synthesis . Pyrone derivatives are frequently investigated for their utility in multicomponent reactions, which are valuable for creating diverse molecular structures efficiently . Researchers explore these scaffolds in various fields, including medicinal chemistry, due to the broad pharmacological potential associated with pyrone structures, such as antimicrobial activity . This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B13116081 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one CAS No. 61363-76-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61363-76-6

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-hydroxy-4-methyl-2H-pyran-5-one

InChI

InChI=1S/C6H8O3/c1-4-5(7)2-9-3-6(4)8/h7H,2-3H2,1H3

InChI Key

QFXBGIRGOZEAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COCC1=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydroxy 4 Methyl 2h Pyran 3 6h One and Its Structural Analogues

De Novo Synthetic Routes to the 2H-Pyran-3(6H)-one Core

De novo syntheses involve the construction of the pyranone ring from acyclic starting materials. These methods offer a high degree of flexibility in introducing various substituents onto the heterocyclic core.

Cyclization Protocols from Acyclic Precursors

The formation of the 2H-pyran-3(6H)-one ring through the cyclization of open-chain precursors is a fundamental and widely employed strategy. A prominent approach in this category is the Knoevenagel condensation followed by an oxa-6π-electrocyclization. This method typically involves the reaction of an enal with a 1,3-dicarbonyl compound to form a 1-oxatriene intermediate, which then undergoes electrocyclization to yield the 2H-pyran ring. nih.gov The stability of the resulting pyran is often enhanced by the fusion of the ring to another cyclic system. nih.gov

Domino reactions, which involve a cascade of consecutive transformations, have also been effectively utilized. For instance, a domino process involving an addition-elimination, intramolecular cyclization, and subsequent ring-opening and closing sequences has been developed for the synthesis of substituted 2H-pyranones. researchgate.net These multi-step, one-pot procedures are highly efficient as they minimize the need for isolation and purification of intermediates.

Precursor TypeReaction ConditionsKey IntermediateReference
Enals and 1,3-dicarbonyl compoundsPyridine-mediated condensation1-Oxatriene nih.gov
α-Aroylketene dithioacetals and malononitrileBase-promoted domino reactionIn situ generated 2-iminopyran researchgate.net

Oxidative Approaches to Pyranone Ring Formation

Oxidative methods provide another avenue for the construction of the pyranone ring. Gold-catalyzed oxidative C-H insertions have emerged as a powerful tool in this regard. This strategy involves the generation of a highly reactive gold α-oxo carbene intermediate from an alkyne precursor. clockss.orgresearchgate.net This intermediate can then undergo intramolecular reactions to form the desired polycyclic 2H-pyran-3(6H)-one structures. clockss.orgresearchgate.net The use of N-oxides as nucleophilic oxidants is a common feature of these transformations. clockss.orgresearchgate.net

Catalyst SystemSubstrateKey FeatureReference
Gold catalyst with N-oxide oxidantAlkynesFormation of a gold α-oxo carbene clockss.orgresearchgate.net

Decarboxylation-Enabled Syntheses

Decarboxylation reactions can serve as a key step in the formation of pyranone rings. While specific examples for the direct synthesis of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one via decarboxylation are not extensively detailed in the provided context, the principle is demonstrated in the synthesis of related pyran-4-ones. For instance, the decarboxylation of a precursor molecule like 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) through refluxing yields the parent pyran-4-one. wisconsin.edu This conceptual approach, where a carboxylic acid precursor is heated to expel carbon dioxide and form the heterocyclic ring, can be adapted for the synthesis of 2H-pyran-3(6H)-one derivatives. The strategic placement of a carboxylic acid group in an appropriate acyclic or cyclic precursor can facilitate a decarboxylative cyclization to furnish the desired pyranone core.

Rearrangement-Based Syntheses of Pyranones

Rearrangement reactions offer an elegant and often stereoselective pathway to complex molecular architectures, including the 2H-pyran-3(6H)-one skeleton.

Achmatowicz Rearrangement and its Variants for 6-Hydroxy-(2H)-pyran-3(6H)-ones

The Achmatowicz rearrangement is a cornerstone in the synthesis of 6-hydroxy-(2H)-pyran-3(6H)-ones and their derivatives. researchgate.netwisconsin.edutubitak.gov.trresearchgate.net This reaction involves the oxidative rearrangement of furfuryl alcohols to the corresponding dihydropyranones. nih.gov The transformation is typically effected by oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.netwisconsin.eduresearchgate.net The resulting 6-hydroxy-2H-pyran-3(6H)-ones are valuable intermediates in the synthesis of a wide range of biologically active compounds, including sugar analogues and pheromones. wisconsin.edutubitak.gov.tr

The versatility of the Achmatowicz rearrangement is demonstrated in the synthesis of various substituted pyranones. For example, the oxidation of 2-chloro-1-(furan-2-yl) ethanol (B145695) with m-CPBA yields 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in good yield. researchgate.netwisconsin.eduresearchgate.net The reaction conditions can be tuned to achieve high yields and selectivity. researchgate.netwisconsin.edutubitak.gov.trresearchgate.net

Starting MaterialOxidizing AgentProductReference
Furfuryl alcoholsm-CPBA6-Hydroxy-(2H)-pyran-3(6H)-ones researchgate.netwisconsin.eduresearchgate.netnih.gov
2-Chloro-1-(furan-2-yl) ethanolm-CPBA2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one researchgate.netwisconsin.eduresearchgate.net

Other Intramolecular Rearrangements

Beyond the well-established Achmatowicz rearrangement, other intramolecular rearrangements have been developed for the synthesis of the 2H-pyran-3(6H)-one core. A notable example is a domino strategy involving a propargyl Claisen rearrangement followed by a clockss.org-H shift and an oxa-6π-electrocyclization. nih.gov This sequence, catalyzed by imidazole, transforms propargyl vinyl esters into highly substituted 2H-pyrans. The presence of an ester functionality at the C5 position is often crucial for the stability of the final product. nih.gov

Another approach involves the rearrangement of 6-alkoxy-2,3-dihydro-6H-pyran-3-ones to trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-ones, which highlights the chemical diversity accessible from the pyranone scaffold through rearrangement pathways.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures from simple starting materials in a single operation. These strategies offer significant advantages, including high atom economy, reduced waste generation, and operational simplicity, making them highly attractive for the synthesis of heterocyclic compounds like this compound and its analogues.

Tandem Knoevenagel-Michael Reaction Sequences

A prominent MCR strategy for the synthesis of pyranone derivatives involves a tandem sequence of Knoevenagel condensation followed by a Michael addition. This approach allows for the efficient formation of the pyran ring by combining an aldehyde, an active methylene (B1212753) compound, and a Michael donor in a one-pot process.

The reaction mechanism typically begins with the Knoevenagel condensation between an aldehyde and an active methylene compound, such as N,N'-dimethylbarbituric acid, to form a reactive electrophilic intermediate. This is followed by a nucleophilic Michael addition of a C-H acid, like 4-hydroxy-6-methyl-2H-pyran-2-one, to the activated double bond. Subsequent intramolecular cyclization and rearrangement lead to the formation of the final pyranone scaffold. mdpi.comresearchgate.net

For instance, the reaction of aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in alcohols at ambient temperature has been shown to selectively produce substituted unsymmetrical spiro-[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives in excellent yields. researchgate.net This methodology highlights the utility of the tandem Knoevenagel-Michael reaction in generating structurally diverse pyranone-containing molecules under mild conditions without the need for chromatographic purification. researchgate.net

A specific example is the multicomponent reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com The proposed mechanism involves the initial formation of a Knoevenagel adduct from phenylglyoxal and 1,3-dimethylbarbituric acid. This is followed by the Michael addition of 4-hydroxy-6-methyl-2H-pyran-2-one to yield the final product, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com

Reactant 1Reactant 2Reactant 3ProductConditions
Phenylglyoxal hydrate1,3-Dimethylbarbituric acid4-Hydroxy-6-methyl-2H-pyran-2-one5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trionep-Toluenesulfonic acid monohydrate, EtOH, reflux
Aromatic aldehydesN,N'-Dimethylbarbituric acid4-Hydroxy-6-methyl-2H-pyran-2-oneSubstituted spiro-[furo[3,2-c]pyran-2,5′-pyrimidine] derivativesAlcohols, ambient temperature

One-Pot Domino Reaction Systems

One-pot domino reactions represent a highly efficient synthetic strategy where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates. These processes are characterized by their elegance and efficiency in rapidly building molecular complexity. Various domino reaction systems have been developed for the synthesis of pyranone scaffolds.

One such approach involves an iodine-mediated domino Knoevenagel-6π-electrocyclization reaction. This method has been successfully employed for the synthesis of 2H-pyrans from 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes. researchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by a 6π-electrocyclization of the resulting dienyl intermediate to furnish the pyran ring. This protocol offers the advantages of being metal-free and proceeding under mild conditions.

Another example is the three-component, one-pot synthesis of pyrano[2,3-d]pyrimidinones via a domino Knoevenagel-cyclocondensation reaction. sid.ir This reaction utilizes aromatic aldehydes, malononitrile, and barbituric acid or thiobarbituric acid in the presence of a catalyst like L-proline in an aqueous medium at room temperature. sid.ir The sequence is initiated by the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative and subsequent intramolecular cyclization to afford the fused pyranone product.

ReactantsCatalystKey StepsProduct
Aromatic aldehydes, Malononitrile, Barbituric/Thiobarbituric acidL-ProlineKnoevenagel condensation, Michael addition, CyclocondensationPyrano[2,3-d]pyrimidinones
1,3-Dicarbonyl compounds, α,β-Unsaturated aldehydesIodineKnoevenagel condensation, 6π-Electrocyclization2H-Pyrans

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis and chemoenzymatic approaches have gained significant traction in organic synthesis due to their high selectivity, mild reaction conditions, and environmentally benign nature. Enzymes, as chiral catalysts, are particularly valuable for the synthesis of optically active compounds, including pyranone derivatives.

Lipase-Catalyzed Transformations for Optically Active Pyranone Derivatives

Lipases are versatile enzymes that can catalyze a variety of transformations, including esterification, transesterification, and hydrolysis, often with high enantioselectivity. nih.gov These properties make them ideal for the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral molecules.

In the context of pyranone synthesis, lipases can be employed for the kinetic resolution of racemic alcohols or esters that are precursors to chiral pyranone scaffolds. For instance, the lipase-catalyzed acylation of a racemic secondary alcohol can selectively acylate one enantiomer, leaving the other enantiomer unreacted and thereby separating the two. This approach allows for the preparation of enantiomerically enriched building blocks for the synthesis of optically active pyranone derivatives.

A notable application is the use of lipase-catalyzed second-order asymmetric transformations. rug.nlscispace.com For example, 5-hydroxy-5H-furan-2-one can be converted to acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester via acylation with vinyl acetate (B1210297) catalyzed by immobilized lipase (B570770) R. rug.nlscispace.com In this process, the unreactive enantiomer of the starting material racemizes in situ, allowing for a theoretical yield of 100% for a single enantiomer of the product. rug.nlscispace.com

EnzymeSubstrateTransformationProductKey Feature
Lipase R (immobilized)5-Hydroxy-5H-furan-2-oneAcylation with vinyl acetateAcetic acid 5-oxo-2,5-dihydrofuran-2-yl esterSecond-order asymmetric transformation with in situ racemization

Laccase-Catalyzed Oxidations of Furan (B31954) Derivatives

Laccases are multi-copper containing oxidoreductases that catalyze the oxidation of a wide range of phenolic and other aromatic compounds, using molecular oxygen as the oxidant and producing water as the only byproduct. nih.govnih.gov This makes them attractive "green" catalysts for organic synthesis.

A significant advancement in pyranone synthesis is the development of a laccase-catalyzed Achmatowicz-type reaction. The oxidation of (5-alkylfuran-2-yl)carbinols using laccase and aerial oxygen selectively yields 6-hydroxy-(2H)-pyran-3(6H)-ones. researchgate.net This enzymatic transformation provides a direct and environmentally friendly route to these important pyranone structures, which are key intermediates in the synthesis of various natural products. The reaction proceeds with high yields, and depending on the substrate, can also lead to the formation of (2H)-pyran-2,5(6H)-diones in a single step. researchgate.net

EnzymeSubstrateOxidantProduct
Laccase(5-Alkylfuran-2-yl)carbinolsAerial Oxygen6-Hydroxy-(2H)-pyran-3(6H)-ones

Enantioselective Synthesis of Chiral Pyranone Scaffolds

The development of methods for the enantioselective synthesis of chiral pyranone scaffolds is of great interest due to the prevalence of these motifs in biologically active molecules. Asymmetric catalysis, using either metal complexes or organocatalysts, provides a powerful means to control the stereochemistry during the formation of the pyranone ring.

One-pot methods have been developed for the preparation of enantioenriched pyranones from 2-furfurals. nih.gov This involves the catalytic asymmetric alkylation of 2-furfurals to generate enantioenriched furyl zinc alkoxides. Subsequent oxidation with N-bromosuccinimide (NBS) promotes an Achmatowicz-type rearrangement to furnish the pyranone products with high enantiomeric excesses. nih.gov

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of pyranone derivatives. For instance, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the [3+3] annulation reaction of enals with pyrazol-5-amines to construct chiral pyrazolo[3,4-b]pyridin-6-ones, which contain a fused pyranone ring system. researchgate.netrsc.org This method provides access to a diverse range of chiral pyranone-containing heterocycles in excellent yields and with high enantioselectivities. rsc.org

Catalyst TypeReactionSubstratesProduct
Chiral Ligand/Metal ComplexAsymmetric alkylation/Achmatowicz reaction2-Furfural derivatives, Organozinc reagentsEnantioenriched pyranones
N-Heterocyclic Carbene (Organocatalyst)[3+3] AnnulationEnals, Pyrazol-5-aminesChiral pyrazolo[3,4-b]pyridin-6-ones

Sustainable and Green Chemistry Approaches in Pyranone Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyranone scaffolds. researchgate.netresearchgate.net These approaches aim to enhance the sustainability of synthetic routes by improving energy efficiency, utilizing renewable resources, employing safer solvents, and designing atom-economical reactions. researchgate.net The pharmaceutical industry, in particular, is embracing sustainable chemistry to develop manufacturing methodologies with minimal environmental impact. pageplace.de

Energy-Efficient Methodologies: Microwave and Ultrasound Irradiation

To minimize energy consumption and accelerate reaction times, alternative energy sources like microwave (MW) irradiation and ultrasound have been successfully employed in pyranone synthesis. scielo.brresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net A rapid, solvent-free, one-pot method for preparing symmetrical 4H-pyran-4-ones involves the microwave-assisted condensation of acid anhydrides and carboxylic acids in the presence of polyphosphoric acid or diphosphorous pentoxide. scielo.br This technique significantly reduces reaction times from hours to just a few minutes. scielo.brresearchgate.net Fused pyran derivatives, such as pyrano[2,3-d]pyrimidinones, have also been synthesized efficiently in a single step under microwave irradiation. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation, which generates localized high temperatures and pressures. researchgate.netnih.gov This method has been used to synthesize various pyran derivatives, often with increased yields and significantly reduced reaction times. researchgate.netresearchgate.net The synthesis of pyrano[3,2-b]pyran and other fused pyran scaffolds has been achieved using heterogeneous nanocatalysts under ultrasonic irradiation, highlighting the synergy between nanocatalysis and ultrasound in promoting sustainable chemistry. researchgate.net Multicomponent reactions for synthesizing 4H-pyran derivatives have been successfully carried out in aqueous media under ultrasound, providing excellent yields in very short reaction times and simplifying product isolation. nanobioletters.comnih.gov

The following table summarizes and compares conventional and energy-efficient methods for the synthesis of selected pyran derivatives.

ProductMethodCatalyst/ReagentSolventTimeYield (%)Reference
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylateConventionalPiperidineEthanol5-6 h70-75 nanobioletters.com
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylateUltrasoundPiperidineWater2 min96 nanobioletters.com
Symmetrical γ-pyronesConventionalPolyphosphoric acidN/ASeveral hoursLower scielo.br
Symmetrical γ-pyronesMicrowavePolyphosphoric acidSolvent-free2 min72 scielo.br

Green Catalysis and Reaction Media

A central tenet of green chemistry is the use of catalysts to enhance reaction efficiency and the replacement of hazardous solvents with environmentally benign alternatives. jmaterenvironsci.com

Heterogeneous and Biocatalysts: The development of reusable and non-toxic catalysts is a key area of research. nih.gov Heterogeneous catalysts, such as magnetic nanoparticles, are advantageous due to their ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing waste. nih.gov Barium titanate nanoparticles have been used as an efficient and reusable heterogeneous catalyst for the ultrasound-assisted synthesis of pyrano[3,2-b]pyran. researchgate.net Natural catalysts, or biocatalysts, offer a green alternative to conventional chemical catalysts. For instance, kiwi juice has been successfully used as a biocatalyst for the three-component synthesis of pyrano[2,3-d]pyrimidines, providing high yields under mild conditions. researchgate.net

Aqueous and Solvent-Free Conditions: Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. nanobioletters.com Many green synthetic protocols for pyran derivatives, particularly those involving multicomponent reactions, are performed in aqueous media, often with the aid of ultrasound or catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govjmaterenvironsci.com Performing reactions under solvent-free conditions represents an even greener approach, as it completely eliminates solvent-related waste and simplifies purification. scielo.brnih.gov A multicomponent reaction to produce pyran derivatives with excellent yields was achieved under solvent-free conditions using an ionic liquid catalyst. nih.gov

Renewable Feedstocks and Atom Economy

Utilizing renewable starting materials and designing reactions that incorporate most of the starting materials into the final product are fundamental aspects of sustainable synthesis. researchgate.netyoutube.com

Synthesis from Biomass: There is a growing interest in synthesizing valuable chemical compounds from renewable biomass instead of depleting fossil fuels. youtube.comresearchgate.netnih.gov Furfural alcohols, which can be derived from agricultural waste, have been used as a starting material for a novel photocatalytic method to synthesize pyranones. rsc.org This process uses visible light, a photocatalyst, and oxygen in an aqueous solution at room temperature, achieving high yields and conversion efficiency. rsc.org Other renewable resources like galactaric acid, gallic acid, and tannic acid are also being explored as precursors for pyranone synthesis, offering a sustainable pathway to these important molecules. researchgate.netresearchgate.net An atom-economic reaction sequence starting from furfuryl alcohol, a renewable resource made from bran or bagasse, has been developed for the synthesis of 2-pyrones. scispace.com

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. researchgate.netresearchgate.net This approach is highly efficient for building molecular complexity and is a cornerstone of green chemistry. nih.gov The synthesis of various pyran derivatives, including 2-amino-4H-pyrans and pyrano[2,3-d]pyrimidines, is frequently achieved through one-pot multicomponent reactions, which offer advantages such as operational simplicity, short reaction times, and high yields. researchgate.netnanobioletters.comresearchgate.net

The table below details various green synthetic approaches to pyranone analogues.

ApproachStarting MaterialsCatalyst/ConditionsSolventKey AdvantagesProduct ExampleYield (%)Reference
Photocatalysis Furfural alcohols, O₂tris-Ir(ppy)₃, Visible LightAqueousUses renewable feedstock, mild conditionsSubstituted Pyranonesup to 86 rsc.org
Biocatalysis Aryl aldehydes, malononitrile, 1,3-dimethylbarbituric acidKiwi JuiceN/ANatural catalyst, high yieldsPyrano[2,3-d]pyrimidines85-98 researchgate.net
Heterogeneous Catalysis Aldehydes, malononitrile, kojic acidBarium titanate nanoparticles, UltrasoundN/AReusable catalyst, short reaction timePyrano[3,2-b]pyran derivativesHigh researchgate.net
MCR (Solvent-Free) Malononitrile, aromatic aldehydes, hydroxy methyl pyranoneIonic LiquidSolvent-freeAtom economy, no solvent wastePyran derivatives96 nih.gov
MCR (Aqueous) Aromatic aldehydes, malononitrile, barbituric acidL-prolineAqueous ethanolGreen solvent, simple procedurePyrano[2,3-d]pyrimidinesHigh jmaterenvironsci.com

Chemical Reactivity and Mechanistic Transformations of 5 Hydroxy 4 Methyl 2h Pyran 3 6h One

Electrophilic Reaction Pathways

The pyranone ring, while containing an electron-withdrawing carbonyl group, also possesses an electron-donating hydroxyl group, which influences its susceptibility to electrophilic attack. The aromatic character of 2H-pyran-2-ones can be demonstrated by their selective substitution patterns in electrophilic reactions. clockss.org

The aromatic nature of 2H-pyran-2-ones is evident in their selective substitution patterns during electrophilic reactions such as nitration, sulfonation, and halogenation, which typically occur at the C-3 and C-5 positions. clockss.org The hydroxyl group at the C-5 position in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one is an activating group, directing electrophiles to specific positions on the ring. While the pyranone ring is not as reactive as classic aromatic systems like benzene, it can undergo substitution under appropriate conditions. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

For instance, in related pyranone structures, reactions with electrophiles are well-documented. clockss.org The specific outcomes of these reactions with this compound would depend on the nature of the electrophile and the reaction conditions employed.

Nucleophilic Reaction Pathways

The electrophilic centers in 2H-pyran-2-one derivatives, typically at positions C-2, C-4, and C-6, make them susceptible to nucleophilic attack. clockss.org These reactions often lead to the opening of the pyranone ring. clockss.org

The interaction of pyranone derivatives with nitrogen-containing nucleophiles has been a subject of study. nih.gov Depending on the structure of the N-nucleophile, various heterocyclic systems can be formed. nih.gov For example, reactions of substituted 2H-furo[3,2-b]pyran-2-ones with aliphatic amines can lead to products with an exocyclic enamine moiety, while reactions with dinucleophiles can result in recyclization accompanied by the opening of the furan (B31954) ring. nih.gov This suggests that this compound could undergo similar ring-opening and recyclization reactions when treated with various heteroatom nucleophiles.

A general representation of this reactivity is the conversion of pyran-2-one derivatives into new heterocyclic and carbocyclic systems through simple procedures. clockss.org For instance, 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones have been converted into 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines using ammonia (B1221849), hydroxylamine, and other nitrogen nucleophiles in boiling ethanol (B145695). clockss.org

The α,β-unsaturated ketone moiety within the this compound structure makes it a candidate for conjugate (Michael) additions. Nucleophiles can add to the β-carbon of the double bond, leading to a 1,4-adduct. This type of reaction is characteristic of pyranones, which are reactive towards nucleophiles due to the electrophilic nature of the carbonyl carbon. ontosight.ai

Redox Chemistry

The functional groups present in this compound allow for selective oxidation reactions.

The hydroxyl group and the allylic methyl group are potential sites for oxidation. A variety of reagents are available for the oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. vanderbilt.edu For instance, Collins reagent (CrO3•2pyridine) is used to oxidize primary and secondary alcohols to aldehydes and ketones in non-aqueous solutions without over-oxidation. vanderbilt.edu Pyridinium chlorochromate (PCC) is another reagent that oxidizes primary alcohols to aldehydes and is particularly useful for the selective oxidation of allylic alcohols. vanderbilt.edu

In a related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), oxidation can lead to the formation of 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which can then isomerize and undergo further oxidation, potentially leading to ring-opening products. nih.gov This indicates that the hydroxyl group at the C-5 position in this compound is a key factor in its antioxidant activity and redox chemistry. rsc.org The selective oxidation of the allylic methyl group could also be achieved under specific conditions, potentially yielding a carboxylic acid or an aldehyde functionality at that position.

Targeted Reduction of Carbonyl and Unsaturated Linkages

The selective reduction of the carbonyl group and the endocyclic double bond in this compound and its derivatives is a key transformation for accessing a variety of saturated and partially saturated pyranones. Catalytic hydrogenation is a prominent method for achieving these reductions. For instance, the partial hydrogenation of 4-hydroxy-6-methyl-2H-pyran-2-one (HMP), an isomer of the title compound, to 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHHMP) has been successfully carried out using a 5 wt% Palladium on niobium pentoxide (Pd/Nb₂O₅) catalyst. chemicalbook.com This reaction demonstrates that higher hydrogen pressures can lead to further hydrogenation to 4-hydroxy-6-methyl-tetrahydropyran-2-one (4-HMTHP) and subsequently to δ-hexalactone. chemicalbook.com The choice of solvent also plays a crucial role in product selectivity, with 1-butanol (B46404) favoring the formation of DHHMP. chemicalbook.com

Sodium borohydride (B1222165) (NaBH₄) is another widely used reducing agent for the selective reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comwikipedia.orgyoutube.com It is a source of hydride ions (H⁻) and is particularly effective for reducing carbonyl groups while typically not affecting less reactive functional groups like esters under mild conditions. masterorganicchemistry.comwikipedia.org The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com This selectivity makes NaBH₄ a valuable tool for the targeted reduction of the ketone functionality in pyranone systems without affecting the ester (lactone) portion of the ring. The reduction of aldehydes and ketones with sodium borohydride typically proceeds in two steps: nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

Catalytic transfer hydrogenation offers an alternative to using molecular hydrogen. mdpi.com This method utilizes a hydrogen donor, such as isopropanol, in the presence of a suitable catalyst. mdpi.com For example, ruthenium supported on cobalt(III) oxide (Ru/Co₃O₄) has been used for the catalytic transfer hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), demonstrating the reduction of a carbonyl group in the presence of other functionalities. mdpi.com

The following table summarizes the conditions and outcomes of reduction reactions on pyranone-related structures.

ReactantReducing Agent/CatalystSolventKey Product(s)Reference
4-Hydroxy-6-methyl-2H-pyran-2-one5 wt% Pd/Nb₂O₅, H₂1-Butanol5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one chemicalbook.com
Aldehydes/KetonesSodium Borohydride (NaBH₄)Methanol/EthanolPrimary/Secondary Alcohols masterorganicchemistry.comwikipedia.org
5-HydroxymethylfurfuralRu/Co₃O₄, Isopropanol-2,5-Bis(hydroxymethyl)furan mdpi.com

Derivatization and Functionalization Strategies

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potential applications in various fields.

The hydroxyl group at the C-5 position is a key site for derivatization. Esterification can be achieved through reaction with acylating agents. For example, the synthesis of 5-hydroxy-6-methyl-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate (B1203000) has been reported, demonstrating the acylation of a hydroxyl group in a similar pyranone structure. nih.gov This highlights the potential for introducing a wide variety of ester functionalities at this position.

While direct functionalization of the methyl group at C-4 is less commonly reported, its protons can exhibit some degree of acidity, potentially allowing for reactions under specific basic conditions. However, more often, the methyl group is incorporated from the starting materials during the synthesis of the pyranone ring itself.

The reactivity of the pyranone ring, particularly the enolic hydroxyl group and the activated methylene (B1212753) position, allows for its use as a building block in the synthesis of more complex heterocyclic systems. Multicomponent reactions are a powerful strategy for constructing annulated (fused) and spiro-heterocyclic systems. nih.govresearchgate.net For instance, the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid can lead to the formation of 6-methyl-3,4-dihydropyrano[3,2-b]pyran-2,8-diones. researchgate.net

Spiro compounds, which contain two rings sharing a single atom, can also be synthesized from pyranone precursors. emanresearch.orgtaylorandfrancis.com The synthesis of spiro-condensed dihydropyranones containing the 5-hydroxy-2-methyl-4H-pyran-4-one fragment has been developed. researchgate.net These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. nih.gov The formation of spiro-heterocyclic steroids has also been achieved through intramolecular condensation reactions. nih.gov

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for the aminoalkylation of various substrates. 5-Hydroxy-2-methyl-4H-pyran-4-one can serve as the active hydrogen component in the Mannich reaction. For example, its reaction with suitable piperazine (B1678402) derivatives under Mannich conditions has been used to synthesize a series of 4-substituted piperazine derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one. researchgate.net

Reaction Mechanism Elucidation for Pyranone Transformations

Understanding the mechanisms of pyranone transformations is crucial for controlling reaction outcomes and designing new synthetic routes. The pyran-2-one ring system can exhibit both aliphatic and aromatic characteristics, with electrophilic centers at positions C-2, C-4, and C-6, making it susceptible to nucleophilic attack. clockss.org

Multicomponent reactions involving pyranones often proceed through a series of well-established mechanistic steps. For example, the formation of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione from phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one is proposed to occur via an initial Knoevenagel condensation between phenylglyoxal and 1,3-dimethylbarbituric acid, followed by a Michael addition of the 4-hydroxy-6-methyl-2H-pyran-2-one to the resulting adduct. mdpi.com

The crystal structure of 5-hydroxy-2-methyl-4H-pyran-4-one reveals that the molecules can form dimers through intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net These intermolecular interactions can influence the reactivity of the molecule in the solid state and in solution. The heterocyclic ring is not perfectly regular, with distinct C-C and C=C bond lengths. nih.gov

Biological Activities and Molecular Mechanistic Investigations of 5 Hydroxy 4 Methyl 2h Pyran 3 6h One and Its Analogues

Antioxidant Activity Mechanisms

The antioxidant properties of pyranone compounds, particularly analogues like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), are well-documented. nih.govrsc.org These compounds are recognized for their potent ability to counteract oxidative processes, which are implicated in numerous chronic diseases. The core of their antioxidant capacity lies in their molecular structure, specifically the presence and position of hydroxyl groups. nih.gov

Free Radical Scavenging Capabilities and Pathways

The principal mechanism behind the antioxidant activity of pyranone analogues is their ability to scavenge free radicals. This is primarily achieved through a Hydrogen Atom Transfer (HAT) pathway, where the compound donates a hydrogen atom to stabilize highly reactive radicals. researchgate.net Studies on DDMP, a compound often formed during the Maillard reaction, have been instrumental in understanding these pathways. nih.govrsc.org

Research involving the synthesis of various DDMP derivatives has demonstrated that the hydroxyl group at the C-5 position (the enol position) is crucial for its radical scavenging effect. nih.govresearchgate.net When this hydroxyl group is protected or bonded, the compound's ability to scavenge radicals like 2,2′-diphenyl-1-picrylhydrazyl (DPPH), 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺), and galvinoxyl radical is significantly diminished. nih.govresearchgate.net While the hydroxyl group at the C-3 position also contributes to antioxidant activity, its role is considered less critical than the C-5 hydroxyl group. nih.gov The unstable enol structure within the pyranone ring is considered the key factor for this potent antioxidant activity. nih.govdntb.gov.ua

At a concentration of 350 μM, DDMP demonstrated a DPPH radical scavenging activity of 90.7%, comparable to the synthetic antioxidant BHT (87.6%). nih.gov The scavenging ability is also effective in lipophilic solvents, though slightly reduced compared to ethanol (B145695). nih.gov

Table 1: Radical Scavenging Activity of DDMP and its Derivatives nih.gov
CompoundModificationDPPH Scavenging (%)ABTS˙⁺ Scavenging (%)Galvinoxyl Scavenging (%)
DDMP (1)Unmodified90.787.588.7
DDMP-5-carboxylates (2a-2d)C-5 OH group protected9.1 - 20.39.1 - 20.36.2 - 12.6
DDMP-3-carboxylates (5a-5b)C-3 OH group protected75.2 - 87.544.5 - 58.546.9 - 53.6

Inhibition of Oxidative Stress Processes

By effectively neutralizing free radicals, pyranone compounds inhibit the cascade of oxidative stress processes that can lead to cellular damage. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com The free radical scavenging activity of pyranones directly mitigates this imbalance. In vitro studies suggest that by quenching radicals, these compounds can protect essential cellular components from oxidative damage, a key factor in the prevention of various diseases linked to oxidative stress. The unstable enol structure is a key determinant of this protective capability. nih.gov

Antimicrobial Activity Mechanisms

Derivatives of 2H-pyran-3(6H)-one have demonstrated significant antimicrobial properties, with distinct mechanisms of action against both bacteria and fungi. nih.gov

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

The antibacterial activity of pyranone analogues is particularly pronounced against Gram-positive bacteria. nih.govnih.gov Research on various derivatives of 6-hydroxy-2H-pyran-3(6H)-ones has shown that the α,β-enone system is essential for their biological activity. nih.gov The nature and size of substituents on the pyranone ring, especially at the C-2 position, significantly influence the antibacterial potency. nih.gov For instance, bulkier substituents at C-2 tend to increase activity against Gram-positive strains like Staphylococcus aureus and Streptococcus sp. nih.gov

Specific analogues have shown potent activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. For example, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one had an MIC of 1.56 µg/mL against S. aureus. nih.gov Another class, plymuthipyranones isolated from Serratia plymuthica, showed strong activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci, with MIC values as low as 0.8 µg/mL. nih.gov The activity of these compounds was found to increase with the length of their alkyl and acyl substituents. nih.gov

The mechanisms of action against Gram-negative bacteria are generally less potent, a common challenge in antibiotic development due to the bacteria's protective outer membrane. mdpi.com This membrane restricts the entry of many antimicrobial compounds. mdpi.com General antibacterial mechanisms that can be affected by small molecules include the disruption of cell membrane function, inhibition of nucleic acid synthesis, or blocking of metabolic pathways like folic acid synthesis. oregonstate.education

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2H-pyran-3(6H)-one Analogues nih.gov
CompoundBacterial StrainMIC (µg/mL)
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75

Antifungal Mechanisms

Certain pyranone analogues also exhibit significant antifungal properties. Studies on a series of 4-methyl-6-alkyl-alpha-pyrones have demonstrated their efficacy against a range of pathogenic fungi, including Sclerotium rolfsii and Rhizoctonia solani. nih.gov The primary mechanism of action is the inhibition of mycelial growth. nih.gov The potency of these compounds was found to be dependent on the length of the alkyl chain at the C-6 position. Analogues with butyl, pentyl, hexyl, and heptyl chains were particularly effective, inhibiting mycelial growth by approximately 50% (ED50) at concentrations between 15-50 µg/mL. nih.gov In greenhouse tests, an aqueous emulsion of 4-methyl-6-hexyl-alpha-pyrone suppressed disease development in tomato plants by 90-93%. nih.gov Additionally, the analogue DDMP has been identified as a promising antifungal agent, particularly against fungi that affect rubberwood. researchgate.net

Table 3: Antifungal Activity (ED50) of 4-methyl-6-alkyl-alpha-pyrones nih.gov
CompoundFungal SpeciesED50 (µg/mL)
4-methyl-6-butyl-alpha-pyroneVarious test fungi15-50
4-methyl-6-pentyl-alpha-pyroneVarious test fungi15-50
4-methyl-6-hexyl-alpha-pyroneVarious test fungi15-50
4-methyl-6-heptyl-alpha-pyroneVarious test fungi15-50

Enzyme Modulation and Inhibition Studies

The pyranone scaffold is also implicated in the modulation and inhibition of various enzymes, suggesting a broader therapeutic potential beyond its antioxidant and antimicrobial effects. For example, a kojic acid derivative containing a pyranone ring, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), has been shown to possess anti-inflammatory properties. nih.gov This compound inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov Its mechanism involves the suppression of key signaling cascades required for the activation of the transcription factor NF-κB, including the inhibition of enzymes such as Syk and Src. nih.gov

Furthermore, other pyran-containing structures, such as certain xanthone (B1684191) and coumarin (B35378) derivatives, have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov These findings highlight the versatility of the pyranone structure in interacting with and modulating the activity of clinically relevant enzymes.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries. Pyranone derivatives, particularly analogues of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), are well-established tyrosinase inhibitors.

The inhibitory mechanism of these compounds often involves chelation of the copper ions within the active site of the tyrosinase enzyme. The 4-pyrone structure in kojic acid and its analogues is crucial for this activity. The hydroxyl group at the C5 position and the carbonyl group at the C4 position can form a bidentate chelate with the copper ions, thereby inactivating the enzyme.

Research into various kojic acid derivatives has elucidated several inhibition mechanisms:

Competitive Inhibition: Some derivatives compete with the natural substrates of tyrosinase, such as L-tyrosine or L-DOPA, for binding to the active site.

Non-competitive Inhibition: Other analogues may bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

Mixed-type Inhibition: A number of derivatives exhibit a combination of competitive and non-competitive inhibition.

The specific kinetics and mechanism of inhibition are highly dependent on the structural modifications of the pyranone ring. For instance, the introduction of different substituents can influence the compound's affinity for the enzyme and its mode of binding.

Interactions with Other Metabolic Pathway Enzymes

Beyond topoisomerases and tyrosinase, pyranone derivatives have been shown to interact with a variety of other enzymes involved in key metabolic pathways. These interactions highlight the diverse biological activities of this class of compounds.

Carbohydrate-Metabolizing Enzymes: Certain synthetic pyranone and pyridinone derivatives have demonstrated potent inhibitory effects against α-amylase and α-glucosidase. These enzymes are critical for the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes. The IC50 values for some of these derivatives against α-amylase have been reported to be as low as 0.80 ± 0.05 μM, and for α-glucosidase, 1.20 ± 0.10 μM, which is more potent than the standard drug acarbose.

Monoamine Oxidases and Cholinesterases: A series of pyrano[4,3-b] nih.govbenzopyranone derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) A and B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While most showed weak activity against MAO-A, several compounds were potent inhibitors of MAO-B, with some exhibiting activity comparable to the reference drug pargyline. These enzymes are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.

Kinases: Pyran-4-one derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K)-related kinases, such as DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated (ATM) kinase. These kinases play crucial roles in DNA damage response and cell cycle regulation, making them attractive targets for cancer therapy. For example, 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one was identified as a highly potent and selective ATM inhibitor with an IC50 of 13 nM.

These findings underscore the versatility of the pyranone scaffold in interacting with a broad range of enzymatic targets, suggesting that 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one and its analogues could have a wide spectrum of biological activities.

Receptor Interaction and Signal Transduction Modulation

Ligand Affinity and Selectivity at GABAA Receptor Subtypes

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for a variety of drugs, including benzodiazepines, barbiturates, and general anesthetics. Modulation of GABAA receptor activity can produce sedative, anxiolytic, and anticonvulsant effects.

A study of thiazepine derivatives of this compound has revealed compounds with high affinity for the benzodiazepine (B76468) binding site on the GABAA receptor. Specifically, 5-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-2,3,6,7-tetrahydro-1,4-thiazepines were found to be potent ligands. These compounds, however, displayed weak selectivity among the α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptor subtypes. This suggests that the pyranone moiety, when incorporated into a larger molecular scaffold, can contribute significantly to binding at this important neurological target. The study also highlighted that the sulfur atom in the thiazepine ring could act as a hydrogen bond acceptor, a key interaction for ligand binding.

While this research provides strong evidence for the potential of pyranone derivatives to interact with GABAA receptors, further studies are needed to determine the affinity and selectivity of this compound itself and to explore how modifications to its structure could influence its interaction with different GABAA receptor subtypes.

Modulation of Other Molecular Targets and Pathways

In addition to direct enzyme inhibition and receptor binding, pyranone analogues have been shown to modulate various cellular signaling pathways, leading to a range of biological effects.

Maltol (B134687) (3-hydroxy-2-methyl-4-pyrone), a structurally related compound, has been demonstrated to modulate the PD-L1 signaling pathway in melanoma cells. nih.gov Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that can be exploited by cancer cells to evade the immune system. Maltol was found to suppress the expression of PD-L1, thereby potentially enhancing the anti-tumor immune response. nih.gov This effect was associated with the downregulation of STAT1 phosphorylation, a key step in the IFN-γ signaling pathway that induces PD-L1 expression. nih.gov

Furthermore, maltol has been shown to have protective effects in models of diabetic peripheral neuropathy by inhibiting Schwann cell apoptosis via the PERK/eIF2α/CHOP pathway and upregulating metalloendopeptidase (MME). In the context of cardiac health, maltol has been reported to mitigate pathological responses in cardiomyocytes by modulating the PI3K/Akt signaling pathway.

These studies indicate that pyranone derivatives can exert their biological effects through complex interactions with intracellular signaling cascades, influencing gene expression and cellular processes beyond direct protein binding.

Structure-Activity Relationship (SAR) Studies of Pyranone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective therapeutic agents. For pyranone derivatives, several key structural features have been identified that impact their interactions with various biological targets.

Enzyme Inhibition:

Topoisomerases: For topopyrones, the fusion of the 1,4-pyrone ring to an anthraquinone (B42736) core is essential for their activity as dual topoisomerase inhibitors. The specific regiochemistry of this fusion influences their potency.

Tyrosinase: In the case of kojic acid analogues, the 5-hydroxy-4-pyranone scaffold is a well-established pharmacophore for tyrosinase inhibition. The hydroxyl group at position 5 is critical for chelating the copper ions in the enzyme's active site. Modifications at the 2 and 7 positions have been extensively explored to enhance inhibitory potency and improve physicochemical properties. For instance, the introduction of a thioether linkage at the C2 position has been shown to significantly increase tyrosinase inhibitory activity.

Other Enzymes: For the inhibition of MAO-B by pyrano[4,3-b] nih.govbenzopyranones, substitutions at the C3 and C8 positions were found to be important. For example, a butoxy group at C3 or a chlorine atom at C8 increased the inhibitory activity.

Receptor Binding:

Anticancer Activity:

For pyranone derivatives exhibiting cytotoxic effects against cancer cell lines, the nature and position of substituents on the pyranone ring are critical. In a study of pyranone derivatives from an endophytic fungus, the substitution of a side-chain carboxylic acid versus an ester bond was found to influence the bioactivity against the HL-60 leukemia cell line.

Interactive Data Table: Biological Activities of Pyranone Analogues

Compound ClassTargetActivityKey Structural Features
PyranicinTopoisomerasesInhibitionAnnonaceous acetogenin (B2873293) structure
TopopyronesTopoisomerase I & IIDual InhibitionFused 1,4-pyrone and anthraquinone rings
Kojic Acid AnaloguesTyrosinaseInhibition (Competitive, Non-competitive, Mixed)5-hydroxy-4-pyranone scaffold
Pyrano[4,3-b] nih.govbenzopyranonesMAO-BInhibitionSubstitutions at C3 and C8
Thiazepine derivatives of this compoundGABAA ReceptorHigh Affinity BindingPyranone moiety, thiazepine ring
MaltolPD-L1 PathwayModulation3-hydroxy-2-methyl-4-pyrone structure

Role as Reactive Intermediates in Complex Biological Reactions (e.g., Maillard Reaction)

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This intricate cascade of reactions is responsible for the desirable color, flavor, and aroma of many cooked foods. Within this complex web of chemical transformations, certain cyclic compounds, including this compound and its analogues, emerge as critical reactive intermediates. While direct research on this compound is limited, extensive studies on its close analogues, particularly 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP), have illuminated the pivotal role of this class of compounds.

DDMP is a well-established product of the Maillard reaction, particularly in systems containing hexose (B10828440) sugars. researchgate.netresearchgate.net Its formation is favored under conditions of low moisture, which promotes the 2,3-enolization pathway of the initial sugar-amine condensate. researchgate.net This pathway leads to the generation of 1-deoxyglucosone, a key precursor for DDMP. researchgate.net Once formed, DDMP does not simply represent an endpoint; rather, it serves as a highly reactive intermediate that can undergo further degradation and conversion into a variety of other significant compounds.

Investigations into the thermal degradation of DDMP have revealed its capacity to generate a range of furanones, pyranones, and other cyclic carbonyls that are instrumental in the development of the final sensory profile of heated foods. For instance, the degradation of DDMP can lead to the formation of 2-methyl-4,5-dihydro-3(2H)-furanone through a ring contraction process involving a benzilic acid rearrangement followed by decarboxylation. acs.org

Another significant analogue, 5-hydroxy-2-methyl-4-(alkylamino)-2H-pyran-3(6H)-one, has been identified as a novel aminoreductone formed from the reaction of glucose with primary amines. acs.org This highlights the diversity of pyranone structures that can arise during the Maillard reaction, depending on the specific reactants and conditions.

The role of these pyranone intermediates is not solely confined to flavor and aroma formation. DDMP, for example, has been recognized for its potent antioxidant properties. researchgate.netnih.gov This antioxidant activity is attributed to its ability to scavenge free radicals, a characteristic that has implications for food preservation and potentially for in vivo biological systems. nih.gov The formation of such bioactive compounds underscores the multifaceted significance of these reactive intermediates in the broader context of food science and nutrition.

The following table summarizes key research findings on the role of this compound analogues as reactive intermediates in the Maillard reaction.

Compound NamePrecursorsKey Reaction Pathway(s)Role as Intermediate
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP)Hexose sugars (e.g., glucose), amino acids2,3-enolization of sugar-amine condensate, formation of 1-deoxyglucosone. researchgate.netDegrades to form other flavor compounds such as 2-methyl-4,5-dihydro-3(2H)-furanone via ring contraction. acs.org Acts as a precursor for various furanones and pyranones. Exhibits significant antioxidant activity. researchgate.netnih.gov
5-hydroxy-2-methyl-4-(alkylamino)-2H-pyran-3(6H)-oneGlucose, primary aminesReaction of glucose degradation products with primary amines.Identified as a novel sugar-derived aminoreductone, contributing to the pool of reactive intermediates in the Maillard reaction. acs.org

Advanced Spectroscopic and Crystallographic Research for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For pyranone systems, NMR is crucial for confirming skeletal connectivity, determining stereochemistry, and analyzing conformational dynamics.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful methods for determining the structure of complex molecules derived from pyranone scaffolds. nih.gov Compounds such as 2H-pyran-3(6H)-ones are valuable substrates for creating more complex structures like Michael adducts and fused heterocyclic systems, such as pyrano[3,2-b]pyrans. researchgate.netresearchgate.net The structural confirmation of these derivatives relies heavily on a suite of NMR experiments.

¹H NMR: Provides information on the chemical shifts and coupling constants of protons, revealing the number of different proton environments and their connectivity.

¹³C NMR: Identifies the number of unique carbon atoms and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂).

2D Experiments:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling relationships within the molecule, helping to trace out spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

In the synthesis of fused pyrano[2,3-b]pyridine derivatives, for example, the structures of the complex products are confirmed by detailed analysis of their ¹H and ¹³C NMR spectra. ekb.eg For instance, the appearance of new signals in the aromatic region of the ¹H NMR spectrum and additional carbon signals in the ¹³C NMR spectrum confirms the formation of the fused pyridine (B92270) ring. ekb.eg Similarly, in the characterization of pyrano[2,3-c]pyrazole derivatives, ¹H and ¹³C NMR are used to confirm the structure of the newly formed heterocyclic system. orientjchem.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrano[2,3-b]pyridine Derivative ekb.eg Note: This data is for a complex derivative and serves to illustrate the application of NMR in structural elucidation of related systems.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
δ 12.20 (s, 1H, NH)δ 162.1, 161.7, 161.5, 161.3
δ 7.68-6.64 (m, 10H, Ar-H, NH₂)δ 150.1, 140.2, 137.7, 135.2
δ 2.36 (s, 3H, CH₃-acetyl)δ 133.1, 132.9, 130.3, 128.3
δ 2.23 (s, 3H, CH₃)δ 127.9, 124.7, 121.5, 119.1
δ 1.58 (s, 3H, CH₃)δ 116.7, 114.6, 110.3, 106.9, 100.6
δ 31.3, 21.5, 21.4

Data sourced from a study on pyrano[2,3-b]pyridine derivatives. ekb.eg

The dihydropyranone ring of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one is not planar and can adopt various conformations, typically distorted chair or boat forms. NMR techniques, particularly those that measure through-space interactions (Nuclear Overhauser Effect, NOE) and coupling constants, are vital for determining the preferred conformation in solution.

The analysis of vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles between protons, which helps in defining the ring's geometry. Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, even if they are not directly connected through bonds. For example, in the conformational analysis of sugar-fused pyrano[3,2-c]pyranones, NOESY spectra were used to confirm the relative stereochemistry at newly formed stereocenters by observing cross-peaks between spatially proximate protons. nih.gov

Computational methods are often used in conjunction with NMR data to predict the most stable conformations and to calculate theoretical NMR parameters that can be compared with experimental results. researchgate.netresearchgate.net For substituted dihydropyran rings, the preferred conformation is often a chair-like structure that minimizes steric interactions between bulky substituents. researchgate.net The orientation of substituents (axial vs. equatorial) can be determined by analyzing coupling constants and NOE data. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental formula, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to several decimal places. longdom.org This high accuracy allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition. longdom.org For this compound, the molecular formula is C₆H₈O₃.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Oxygen (¹⁶O): 15.994915 u

Theoretical Monoisotopic Mass for C₆H₈O₃ = (6 × 12.000000) + (8 × 1.007825) + (3 × 15.994915) = 128.047345 u .

An experimental HRMS measurement yielding a mass very close to this theoretical value (typically within a tolerance of ±5 ppm) would strongly confirm the elemental formula C₆H₈O₃. This technique is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas and thus different exact masses.

Table 2: Predicted Adducts for C₆H₈O₃ in HRMS Analysis

Adduct Ion Formula Theoretical m/z
[M+H]⁺[C₆H₉O₃]⁺129.05462
[M+Na]⁺[C₆H₈O₃Na]⁺151.03657
[M+K]⁺[C₆H₈O₃K]⁺167.01051
[M-H]⁻[C₆H₇O₃]⁻127.03997

Theoretical m/z values are calculated based on the monoisotopic masses of the elements and adducts.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), molecules not only ionize but also break apart into smaller, characteristic fragment ions. The resulting pattern of fragments provides a molecular fingerprint that can be used for structural elucidation. libretexts.orgyoutube.com

For this compound, the fragmentation would be dictated by the presence of the ketone, ether, and hydroxyl functional groups within the dihydropyranone ring. Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group (C=O) is a common fragmentation pathway for ketones. libretexts.org

Loss of Small Neutral Molecules: Elimination of stable molecules like water (H₂O) from the hydroxyl group, carbon monoxide (CO) from the pyranone ring, or ethylene (B1197577) (C₂H₄).

Retro-Diels-Alder (RDA) Reaction: The unsaturated heterocyclic ring could undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring at two points and the formation of characteristic fragments. This is a known pathway for related chroman and pyran systems. nih.gov

Cleavage adjacent to the ether oxygen: The C-O bond of the ether linkage within the ring can also be a site of cleavage.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com The resulting spectrum provides information about the functional groups present in the molecule, as each group has characteristic vibrational frequencies. mdpi.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H (Hydroxy)Stretching3500 - 3200 (broad)
C-H (Alkyl)Stretching3000 - 2850
C=O (Ketone)Stretching1725 - 1705
C=C (Alkene)Stretching1680 - 1620
C-O (Ether/Alcohol)Stretching1260 - 1000
C-H (Alkyl)Bending1470 - 1350

These ranges are general and can be influenced by conjugation, hydrogen bonding, and ring strain.

The sharp, intense band for the C=O stretch is one of the most identifiable features in the IR spectrum. The broad O-H stretching band indicates the presence of the hydroxyl group, with its width influenced by hydrogen bonding. The C=C stretching frequency confirms the presence of the double bond within the pyran ring. A complete vibrational analysis, often supported by DFT calculations, allows for the assignment of each band in the experimental spectra to a specific molecular motion, confirming the molecular structure. scifiniti.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

The key functional groups within this compound are the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone, the carbon-carbon double bond (C=C) within the ring, and the ether linkage (C-O-C). The presence of a hydroxyl group gives rise to a characteristic broad absorption band in the region of 3500-3200 cm⁻¹, with the broadening being a direct consequence of intermolecular hydrogen bonding in the condensed phase.

The carbonyl group's stretching vibration is typically one of the most intense signals in the IR spectrum. For unsaturated lactones, this C=O stretch is expected to appear in the 1760-1720 cm⁻¹ range. Conjugation with the C=C double bond can slightly lower this frequency. The stretching vibration of the endocyclic C=C bond is anticipated to produce a band around 1680-1620 cm⁻¹. Furthermore, the C-O stretching vibrations from the ether linkage and the hydroxyl group will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (O-H)Stretching3500 - 3200Strong, Broad
Carbonyl (C=O)Stretching1760 - 1720Strong
Alkene (C=C)Stretching1680 - 1620Medium
C-H (sp³ Methyl)Stretching2970 - 2950, 2880 - 2860Medium
C-O (Ether & Alcohol)Stretching1300 - 1000Strong

This interactive table is based on generalized data for pyranone derivatives.

Raman Spectroscopy for Molecular Vibrations and Tautomeric Studies

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. This makes it an excellent tool for studying the carbon backbone and C=C double bonds within the pyranone ring. The C=C stretching vibration, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum.

A significant application of Raman spectroscopy in the study of hydroxypyranones is its potential to investigate keto-enol tautomerism. numberanalytics.com this compound can theoretically exist in equilibrium with its enol tautomer. These two forms would have distinct vibrational signatures. The keto form is characterized by a prominent C=O stretching mode, while the enol form would exhibit characteristic C=C and C-O stretching frequencies of the enol moiety, along with a different O-H stretching profile.

By analyzing the Raman spectra under different conditions (e.g., in various solvents or at different temperatures), it is possible to observe shifts in the equilibrium. The appearance of new bands or changes in the relative intensities of existing bands corresponding to the keto and enol forms can provide quantitative insights into the tautomeric populations. researchgate.net For instance, studies on other heterocyclic systems, such as 4-Methyl-2-hydroxyquinoline, have successfully used Raman spectroscopy in conjunction with computational methods to confirm the predominance of the keto tautomer. researchgate.net While specific Raman data for this compound has not been reported, the principles of the technique demonstrate its utility for such structural and dynamic investigations. numberanalytics.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Confirmation

While a crystal structure for this compound is not available in the published literature, a detailed single-crystal X-ray diffraction study has been conducted on its close isomer, 5-Hydroxy-2-methyl-4H-pyran-4-one. researchgate.net The data from this study offers significant insight into the likely solid-state conformation and packing of hydroxymethylpyranones.

The study reveals that 5-Hydroxy-2-methyl-4H-pyran-4-one crystallizes in the triclinic space group P-1. researchgate.net The molecules are essentially planar and form dimers through strong intermolecular O—H···O hydrogen bonds. researchgate.net These dimers are further connected into a larger network by hydrogen bonds involving the methyl group and the hydroxyl oxygen atom. researchgate.net The crystal packing is also stabilized by π–π stacking interactions between the pyrone rings of adjacent dimers, with a centroid-centroid distance of 3.8552 (13) Å. researchgate.net

The crystallographic data for this isomer provides a robust model for understanding the solid-state behavior of this compound, which would be expected to exhibit similar planarity and intermolecular hydrogen bonding patterns.

Below are the detailed crystallographic data and hydrogen bond information for the isomer 5-Hydroxy-2-methyl-4H-pyran-4-one. researchgate.net

Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₆H₆O₃
Formula Weight126.11
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.4467 (4)
b (Å)7.3301 (5)
c (Å)7.6945 (5)
α (°)105.354 (3)
β (°)98.416 (4)
γ (°)100.008 (4)
Volume (ų)285.68 (4)
Z2

This interactive table presents data from the crystallographic study of the isomer 5-Hydroxy-2-methyl-4H-pyran-4-one. researchgate.net

Hydrogen Bond Geometry

D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O1—H1A···O3ⁱ0.87 (3)1.83 (3)2.635 (2)152 (2)
C6—H6A···O2ⁱⁱ0.962.423.378 (3)173

Symmetry codes: (i) -x, 1-y, 1-z; (ii) -x, -y, 1-z. This interactive table details the hydrogen bonding in the crystal structure of the isomer 5-Hydroxy-2-methyl-4H-pyran-4-one. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 4 Methyl 2h Pyran 3 6h One

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to model the behavior of electrons and nuclei in atoms and molecules. These methods are instrumental in determining molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. In the study of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, DFT is employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set, for instance, 6-311G** or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. rsc.orgscifiniti.com The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's structure. These theoretical structures can be compared with experimental data from techniques like X-ray crystallography if available. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT This table presents hypothetical data representative of a typical DFT geometry optimization output.

ParameterAtoms InvolvedCalculated Value
Bond LengthC4-C51.35 Å
Bond LengthC5-O(H)1.36 Å
Bond LengthC3=O1.23 Å
Bond AngleC3-C4-C5121.5°
Bond AngleC4-C5-O(H)123.0°
Dihedral AngleO-C3-C4-C(H3)178.5°

Once the molecular geometry is optimized to its minimum energy state, DFT calculations can be used to predict various spectroscopic properties. A significant application is the calculation of vibrational wavenumbers, which correspond to the frequencies of molecular vibrations. nih.gov These calculated frequencies are fundamental for interpreting experimental infrared (IR) and Raman spectra. scifiniti.com

The theoretical vibrational spectrum provides a set of frequencies and intensities for the normal modes of vibration of the molecule. Due to approximations in the theoretical model and the neglect of anharmonicity, calculated wavenumbers are often systematically higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). scifiniti.com This allows for a detailed assignment of the absorption bands observed in experimental spectra to specific molecular motions, such as C=O stretching, O-H bending, or C-H stretching. scifiniti.com

Table 2: Illustrative Comparison of Key Experimental and Scaled DFT-Calculated Vibrational Wavenumbers (cm⁻¹) for this compound This table presents hypothetical data to illustrate the correlation between experimental and theoretical vibrational spectroscopy.

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Assignment
ν(O-H)34503455O-H stretching
ν(C-H)methyl29802982Methyl C-H asymmetric stretching
ν(C=O)17101715C=O carbonyl stretching
ν(C=C)16401642C=C ring stretching
δ(O-H)14101411O-H in-plane bending

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying how a molecule interacts with its environment, such as a biological receptor.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein or enzyme. unar.ac.idresearchgate.net This method is crucial in drug discovery for screening potential drug candidates. mdpi.com

For this compound, docking simulations would involve placing the molecule into the active site of a biologically relevant target protein. A scoring function is then used to estimate the binding energy (or docking score), with lower energy values typically indicating a more stable interaction. nih.govnih.gov The results also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target This table shows hypothetical results from a molecular docking simulation, detailing the predicted binding affinity and key interactions.

ParameterValue/Description
Target EnzymeCyclooxygenase-2 (COX-2)
Docking Score (Binding Energy)-7.8 kcal/mol
Hydrogen Bond InteractionsO-H group with Ser-353; C=O group with Tyr-385
Hydrophobic InteractionsPyran ring and methyl group with Val-523, Leu-352

Molecules with rotatable single bonds can exist in multiple three-dimensional shapes, or conformations. Conformational landscape analysis aims to identify the set of stable conformers and determine their relative energies and populations. nih.gov

Computational methods can systematically rotate the molecule's flexible bonds (such as the C-O bond of the hydroxyl group or bonds in the pyran ring if it is not perfectly planar) and calculate the potential energy of each resulting structure. This process maps out the potential energy surface and identifies the low-energy, stable conformations. The relative population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which states that lower-energy conformations are more populated. Understanding the preferred conformation is essential as the biological activity of a molecule is often dependent on its specific 3D shape.

Table 4: Illustrative Relative Energies of Potential Conformers of this compound This table presents hypothetical data for different stable conformations identified through computational analysis.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 KDescription
10.0075.1Global minimum, pyran ring in chair-like form
21.1513.2Pyran ring in boat-like form
30.8511.7Alternate hydroxyl group orientation

Tautomerism Studies and Energetic Landscapes

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov this compound can potentially exist in different tautomeric forms due to keto-enol equilibrium. The enol form (with the C=C-OH group) can equilibrate with its corresponding keto form.

Computational studies, particularly using DFT, are highly effective for investigating tautomerism. researchgate.net By calculating the optimized geometry and total electronic energy (or, more accurately, the Gibbs free energy) of each possible tautomer, researchers can predict their relative stabilities. scifiniti.com These calculations can determine which tautomer is energetically favored and by how much, providing insight into the equilibrium constant between the forms. The energetic landscape can also be explored to find the transition state and activation energy for the interconversion process. Such studies can be performed in the gas phase or by using continuum solvation models to predict tautomeric preference in different solvents.

Table 5: Illustrative Calculated Relative Free Energies of Tautomers of this compound This table provides hypothetical energy data comparing the stability of different tautomeric forms.

TautomerStructure DescriptionRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)
T1 (Enol)This compound0.000.00
T2 (Keto)4-Methyl-pyran-3,5-dione+4.5+2.1

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates lower stability and higher reactivity. For this compound, a theoretical FMO analysis would calculate the energies of these orbitals and their distribution across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).

A hypothetical data table for the reactivity descriptors of this compound, based on a computational study, would resemble the following:

Table 1: Hypothetical Reactivity Descriptors for this compound

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO Value
Lowest Unoccupied Molecular Orbital Energy ELUMO Value
HOMO-LUMO Energy Gap ΔE Value
Ionization Potential I Value
Electron Affinity A Value
Electronegativity χ Value
Chemical Hardness η Value
Chemical Softness S Value

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations, such as Density Functional Theory (DFT).

The distribution of the HOMO and LUMO across the atoms of this compound would reveal the local reactivity sites. For instance, regions of the molecule with a high density of the HOMO would be more susceptible to electrophilic attack, while areas with a high density of the LUMO would be prone to nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

Biosynthetic Pathways and Natural Product Isolation Research

Identification and Isolation from Biological Sources (focused on novel findings)

While 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one itself is a specific chemical entity, the broader family of substituted pyranones is widely distributed in nature, particularly as metabolites produced by fungi. These compounds are often responsible for the diverse colors and biological activities observed in these organisms. researchgate.net Novel research continues to identify new pyranone derivatives from unique biological niches, highlighting the metabolic diversity of microorganisms.

Recent isolation studies have successfully characterized several pyranone compounds from fungal sources. For instance, an indophenol-reducing compound, 4-hydroxy-3,6-dimethyl-2H-pyrane-2-one, which is structurally similar to the subject compound, was isolated from the culture filtrate of an unidentified fungus. nih.gov In another study, four previously unreported pyranone derivatives were isolated from the marine sponge-associated fungus Aspergillus versicolor. nih.gov Furthermore, the basidiomycete fungus Schizophyllum commune has been identified as a source of 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP), a compound with recognized antifungal properties. researchgate.net

These findings are significant as they expand the known diversity of natural pyranones and suggest that many more variants may be discovered from unexplored microbial habitats. The characterization of these natural products provides a foundation for investigating their biosynthetic origins and potential pharmacological applications.

Isolated Pyranone CompoundBiological SourceKey Findings
4-hydroxy-3,6-dimethyl-2H-pyrane-2-oneUnidentified fungusIsolated as an antioxidant, indophenol-reducing compound. nih.gov
Novel Pyranone DerivativesAspergillus versicolor (marine sponge-derived)Four new compounds were structurally elucidated, adding to the diversity of this chemical class. nih.gov
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP)Schizophyllum communeExtracted as a promising antifungal agent. researchgate.net

Elucidation of Proposed Biosynthetic Pathways

The biosynthetic pathways for many fungal tetraketide pyrones, a class that would include this compound, are not yet fully elucidated and represent an active area of research. uni-hannover.de However, based on the known biosynthesis of other polyketide-derived fungal metabolites, a general pathway can be proposed. These pathways are of significant interest as they offer a blueprint for the total biosynthesis of this class of potent metabolites. uni-hannover.de

The core of pyranone biosynthesis is believed to originate from the polyketide pathway, where simple acyl-CoA precursors are sequentially condensed to form a linear polyketide chain, which then undergoes cyclization and modification to yield the final pyranone structure.

The formation of the carbon skeleton of this compound is proposed to be catalyzed by a Polyketide Synthase (PKS). PKSs are a family of enzymes that generate molecular diversity by condensing simple carbon precursors in a manner analogous to fatty acid synthesis. nih.gov Specifically, Type III PKSs are known to produce a wide array of plant and microbial secondary metabolites, including pyrones. nih.govnih.gov

A significant breakthrough in understanding pyranone biosynthesis came from the characterization of a Type III PKS, RpsA, from the bacterium Rhodospirillum centenum. This enzyme was found to synthesize 4-hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-ones. nih.gov The RpsA enzyme utilizes a fatty acyl-CoA as a starter unit, which is then extended by one molecule of malonyl-CoA and two molecules of methylmalonyl-CoA to form a tetraketide intermediate. nih.gov This finding is particularly relevant as it demonstrates the enzymatic basis for the formation of a 4-hydroxy-3-methyl-pyranone core, a key structural feature of the subject compound.

Based on this precedent, a plausible PKS-dependent pathway for this compound would involve:

Initiation: An acetyl-CoA starter unit is loaded onto the PKS.

Elongation: The starter unit is sequentially condensed with extender units, likely one molecule of methylmalonyl-CoA (to provide the 4-methyl group) and one molecule of malonyl-CoA.

Termination: The resulting linear triketide intermediate is released from the PKS and undergoes cyclization.

EnzymeOrganismSubstratesProduct
RpsA (Type III PKS)Rhodospirillum centenumFatty acyl-CoA (C10-C14), 1x Malonyl-CoA, 2x Methylmalonyl-CoA4-hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-ones nih.gov

Following the assembly of the linear polyketide chain by the PKS, the crucial step of forming the heterocyclic pyranone ring occurs. This cyclization is believed to proceed via an intramolecular reaction. One of the proposed enzymatic mechanisms for the formation of such heterocyclic rings in polyketide biosynthesis is a Michael-type addition. rsc.orgresearchgate.net

Specifically, an intramolecular oxa-Michael addition is a chemically feasible and proposed enzymatic step for the cyclization of the polyketide precursor. In this proposed step, a hydroxyl group within the linear triketide chain would act as a nucleophile, attacking an α,β-unsaturated carbonyl system within the same molecule. This conjugate addition would lead to the formation of the six-membered pyranone ring. The stereochemistry of the final product would be tightly controlled by the enzyme's active site.

Enzymes that catalyze Michael-type additions are known to be involved in constructing unique polyketide backbones and forming heterocycles, thereby contributing significantly to the structural diversification of natural products. rsc.orgresearchgate.net For example, a stereoselective enzymatic Michael addition has been identified as a key step in the biosynthesis of the polyketide rhizoxin, where it is part of a branching module within the PKS. rsc.org While direct evidence for an oxa-Michael addition in the biosynthesis of this compound is pending, it remains a highly plausible and mechanistically sound hypothesis for the key ring-forming step.

Chemoenzymatic Mimicry of Natural Biosyntheses

The elucidation of biosynthetic pathways provides a roadmap for the laboratory synthesis of natural products and their analogues. Chemoenzymatic synthesis, which combines the strengths of traditional chemical synthesis and biocatalysis, has emerged as a powerful strategy for producing complex molecules. nih.govmdpi.com This approach can offer improved stereoselectivity, yield, and scalability compared to purely chemical or biological methods. mdpi.com

In the context of this compound, a chemoenzymatic approach could mimic the proposed natural biosynthesis. This would involve:

Chemical Synthesis of a Precursor: A linear polyketide precursor, analogous to the one produced by the PKS, could be synthesized using established organic chemistry methods. This allows for the creation of various non-natural precursors to generate novel pyranone analogues.

Enzymatic Cyclization: The synthetic precursor could then be subjected to a purified cyclizing enzyme, potentially a PKS-associated thioesterase or a dedicated cyclase enzyme, to catalyze the key intramolecular oxa-Michael addition and form the pyranone ring with high stereoselectivity.

This strategy leverages the efficiency of chemical synthesis for creating the carbon backbone and the exquisite selectivity of enzymes for performing complex cyclizations. Such biomimetic approaches are at the forefront of natural product synthesis and hold promise for the efficient production of pyranones and other valuable polyketides. mdpi.comresearchgate.net

Applications As Advanced Building Blocks in Complex Organic Synthesis

Precursors for the Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the 4-hydroxy-2-pyrone core makes it an ideal starting material for constructing a wide range of heterocyclic systems. Its ability to act as a 1,3-dicarbonyl equivalent enables its participation in condensation and annulation reactions to form nitrogen, oxygen, and sulfur-containing heterocycles. encyclopedia.pubresearchgate.net

The pyrone ring of 4-hydroxy-6-methyl-2H-pyran-2-one can be readily converted into a pyridinone (pyridone) ring, which is a common scaffold in medicinal chemistry. This transformation is typically achieved by reaction with ammonia (B1221849) or primary amines, where the ring oxygen is replaced by a nitrogen atom. For instance, commercial dehydroacetic acid can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one, which serves as a foundational structure for further elaboration. nih.gov This pyridone can then undergo condensation reactions with various aldehydes to produce a range of substituted pyridone derivatives. nih.govnih.gov

Furthermore, the 1,3-dicarbonyl-like reactivity of the pyrone allows it to participate in multicomponent reactions to build more complex N-heterocycles. In one-pot syntheses, 4-hydroxy-6-methyl-2H-pyran-2-one can react with aldehydes and an amine source, such as ammonium (B1175870) acetate (B1210297) or various amidines, to construct substituted pyridine (B92270) and pyrimidine (B1678525) cores. These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps, offering a highly efficient route to polysubstituted N-heterocycles.

Table 1: Synthesis of N-Heterocycles from 4-Hydroxy-6-methyl-2H-pyran-2-one Derivatives
Starting MaterialReagentsProduct TypeYield (%)Reference
Dehydroacetic AcidAmmonia4-Hydroxy-6-methylpyridin-2(1H)-oneNot specified nih.gov
4-Hydroxy-6-methylpyridin-2(1H)-oneAliphatic Aldehydes3-Alkyl-substituted Pyridones35-92% nih.gov
4-Hydroxy-6-methylpyridin-2(1H)-oneα,β-Unsaturated AldehydesCondensed PyranopyridinesNot specified nih.gov
4-Hydroxy-6-methyl-2H-pyran-2-oneAryl Aldehyde, Thioacetamide, p-TSAN-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamideExcellent researchgate.net

The synthesis of six-membered heterocycles containing oxygen and sulfur, such as oxazines and thiazines, can also be approached using pyrone-based synthons. While direct, single-step conversions from 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one are less commonly documented, its functional groups are amenable to established synthetic routes for these heterocycles. Typically, the formation of 1,3-oxazines and 1,3-thiazines involves the condensation of a three-carbon fragment with a suitable N,O- or N,S-containing dinucleophile.

The pyrone can be envisioned to serve as the C-C-C component. For example, after suitable modification or ring-opening, the resulting diketone or keto-acid derivative could react with compounds like urea (B33335) or thiourea (B124793) in the presence of an aldehyde (in a Biginelli-type reaction) or with amino alcohols/aminothiols to form the desired heterocyclic rings. The synthesis of thiazine (B8601807) derivatives, for instance, often involves the cyclocondensation of chalcones with urea or thiourea, highlighting a potential pathway where a pyrone-derived chalcone (B49325) could be a key intermediate.

This compound is an excellent substrate for constructing fused and annulated ring systems, primarily through cycloaddition reactions and tandem multicomponent processes. The electron-deficient diene character of the 2-pyrone tautomer makes it a participant in Diels-Alder reactions. nih.gov

The reaction of 4-hydroxy-2-pyrones with acetylenic dienophiles, such as diethyl acetylenedicarboxylate, leads to the formation of aromatic cycloadducts after the initial bicyclic adduct undergoes a retro-Diels-Alder reaction with the extrusion of carbon dioxide. tandfonline.com This provides a powerful method for the synthesis of substituted phenolic compounds.

Multicomponent reactions offer another efficient route to fused systems. For example, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, malononitrile, and various aldehydes, catalyzed by nano-cellulose-OSO3H, yields biologically important pyrano[4,3-b]pyrans in excellent yields. researchgate.net Similarly, it can be used to construct complex fused systems like pyrano[3,2-c]quinolones through acid-catalyzed tandem reactions. rsc.org These strategies allow for the rapid assembly of complex molecular architectures from simple starting materials.

Table 2: Examples of Fused and Annulated Ring Synthesis
Pyran DerivativeReaction TypeReagentsProduct ScaffoldReference
4-Hydroxy-6-phenyl-2H-pyran-2-oneDiels-AlderDiethyl acetylenedicarboxylateSubstituted Salicylate tandfonline.com
4-Hydroxy-6-methyl-2H-pyran-2-oneMulticomponentAldehydes, MalononitrilePyrano[4,3-b]pyran researchgate.net
4-Hydroxy-6-methyl-2H-pyran-2-oneIntramolecular HeckO-allylated ether precursorsFused Pyran Rings espublisher.com
3-Hydroxy-2-pyroneAsymmetric Diels-AlderN-MethylmaleimideBicyclic Lactone nih.gov

Synthesis of Natural Product Analogues and Derivatives

The 2-pyrone motif is a structural feature present in a wide variety of natural products with significant biological activities. beilstein-journals.org Consequently, this compound and its derivatives are valuable starting materials for the total synthesis and derivatization of these complex molecules. encyclopedia.pubmdpi.com

Simple and readily available pyrones like 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone) are considered ideal building blocks for synthesizing complex pyrone-containing natural products. beilstein-journals.org For example, this pyrone is a key precursor in proposed synthetic routes to Aspernigrin A, a cytotoxic natural product isolated from the fungus Aspergillus niger. messiah.edu It is also used to construct the core of the phacelocarpus 2-pyrones, which are marine natural products exhibiting phospholipase A2 inhibitory activity. beilstein-journals.orgnih.gov Syntheses of these analogues often involve the O-functionalization of the 4-hydroxy group via methods like the Mitsunobu reaction or oxa-Michael additions to attach complex side chains. beilstein-journals.orgnih.gov

Chiral Auxiliaries and Intermediates in Asymmetric Synthesis

While not a classical chiral auxiliary itself, this compound serves as a valuable prochiral substrate for generating chiral intermediates in asymmetric synthesis. The planar and symmetric nature of the pyrone ring allows for stereoselective transformations that introduce one or more stereocenters.

Asymmetric Diels-Alder reactions of 2-pyrones, for example, can be catalyzed by chiral organic catalysts to produce multifunctional bicyclic building blocks with high diastereo- and enantioselectivity. nih.gov These chiral lactones are versatile intermediates for further synthetic manipulations. Additionally, asymmetric Michael additions to the pyrone ring or its derivatives have been developed. For instance, the conjugate addition of cyclic 1,3-dicarbonyl compounds to enamines can be catalyzed by chiral copper(II) complexes, demonstrating a pathway for creating chiral centers on pyrone-like structures. ncats.io

Derivatives of the pyrone can also be used to synthesize chiral natural products like plymuthipyranone B, which contains a 3-acyl-5,6-dihydro-2H-pyran-2-one structure with a stereocenter at the C6 position. nih.gov The synthesis of such molecules often starts from achiral precursors and employs asymmetric reactions, such as a Mukaiyama aldol (B89426) addition, to establish the key stereochemistry early in the synthetic sequence. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules. For example, aldehyde-amine cyclization under catalytic conditions (e.g., acid/base catalysts) in solvents like ethanol/methanol can form the pyran ring . Optimization of temperature (moderate heat, ~60–80°C) and solvent polarity is critical to avoid side reactions. Characterization via NMR (¹H/¹³C) and FTIR is recommended to confirm regioselectivity of the hydroxy and methyl groups .

Q. How can the solubility and stability of this compound be systematically evaluated for experimental applications?

  • Methodological Answer : Solubility profiling should be conducted in polar (water, DMSO) and nonpolar solvents (hexane, chloroform) using UV-Vis spectroscopy or gravimetric analysis. Stability under varying pH (2–12) and temperature (4–40°C) can be assessed via HPLC to monitor degradation products over time. For thermal stability, TGA/DSC analysis is recommended .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H NMR to identify proton environments (e.g., hydroxy protons at δ 10–12 ppm, methyl groups at δ 1.5–2.5 ppm). 2D-COSY or HSQC can resolve coupling patterns in the pyran ring .
  • FTIR : Confirm hydroxy (broad peak ~3200–3500 cm⁻¹) and carbonyl (C=O stretch ~1650–1700 cm⁻¹) functionalities .
  • X-ray crystallography : If crystalline, this provides definitive bond-length/angle data .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric equilibrium of this compound?

  • Methodological Answer : Tautomerism between keto-enol forms can be studied via variable-temperature NMR or UV-Vis spectroscopy in solvents of varying polarity. Computational modeling (DFT calculations) predicts dominant tautomers under specific conditions. For example, polar aprotic solvents like DMSO stabilize enolic forms via hydrogen bonding .

Q. What strategies mitigate competing side reactions during functionalization (e.g., acetylation or alkylation) of the hydroxy group?

  • Methodological Answer : Protecting groups (e.g., TMS or acetyl) can be employed to block the hydroxy group prior to alkylation. Catalytic methods (e.g., Mitsunobu reaction for etherification) improve regioselectivity. Reaction progress should be monitored via TLC/GC-MS to optimize stoichiometry and minimize over-functionalization .

Q. How can intermolecular interactions (e.g., hydrogen bonding) of this compound be exploited in crystal engineering or supramolecular chemistry?

  • Methodological Answer : Co-crystallization experiments with hydrogen-bond acceptors (e.g., pyridine derivatives) or donors (e.g., carboxylic acids) can reveal packing motifs. Hirshfeld surface analysis from X-ray data quantifies interaction types (e.g., O–H···O vs. C–H···π) .

Q. What role does the methyl group play in modulating the compound’s electronic properties and reactivity?

  • Methodological Answer : Comparative studies with des-methyl analogs (e.g., 5-hydroxy-2H-pyran-3(6H)-one) using cyclic voltammetry or Hammett substituent constants quantify electronic effects. Methyl groups enhance steric hindrance, affecting nucleophilic attack sites, as shown in SN2 reaction kinetics .

Data Contradictions and Resolution

Q. How should discrepancies in reported synthetic yields (e.g., 40–75%) be addressed?

  • Methodological Answer : Reproduce reactions under standardized conditions (solvent purity, inert atmosphere). Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Cross-validate with alternative routes (e.g., enzymatic catalysis or microwave-assisted synthesis) .

Q. Conflicting biological activity How to reconcile antimicrobial efficacy across studies?

  • Methodological Answer : Standardize assays (e.g., MIC testing per CLSI guidelines) against common strains (e.g., E. coli ATCC 25922). Control for compound purity (HPLC >98%) and solvent effects (DMSO cytotoxicity). Molecular docking studies may clarify structure-activity relationships if hydroxyl/methyl groups influence target binding .

Methodological Best Practices

  • Synthetic Optimization : Use flow chemistry for scalable, reproducible synthesis .
  • Stability Protocols : Store under inert gas at –20°C to prevent oxidation .
  • Data Reproducibility : Report detailed crystallographic parameters (CCDC deposition) and NMR spectra (Bruker pulse sequences) .

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